Choline, bromide, fluoroacetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
462-65-7 |
|---|---|
Molecular Formula |
C7H15BrFNO2 |
Molecular Weight |
244.10 g/mol |
IUPAC Name |
2-(2-fluoroacetyl)oxyethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C7H15FNO2.BrH/c1-9(2,3)4-5-11-7(10)6-8;/h4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FUQGENHANRISBP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CF.[Br-] |
Origin of Product |
United States |
Theoretical Frameworks and Computational Chemistry Applications to Choline, Bromide, Fluoroacetate
Cheminformatics Approaches for Analog Design and Virtual Screening Hypotheses
Structure-Activity Relationship (SAR) Analysis through Computational Descriptors
Due to a lack of specific research on the compound "Choline, bromide, fluoroacetate (B1212596)," a direct Structure-Activity Relationship (SAR) analysis is not available in existing literature. However, we can infer a theoretical approach based on related molecules. A computational SAR study would hypothetically involve calculating a variety of molecular descriptors to quantitatively correlate the compound's structural features with its potential biological activity.
These descriptors are categorized into several classes:
Constitutional Descriptors: These provide basic information about the molecule's composition, such as molecular weight, atom counts, and bond counts.
Topological Descriptors: These 2D descriptors encode information about the connectivity of atoms within the molecule, including branching and shape. Examples include the Wiener index and Kier & Hall connectivity indices.
Geometrical Descriptors: These 3D descriptors describe the spatial arrangement of the atoms, such as molecular surface area and volume.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these provide insights into the electronic properties of the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential. These are crucial for understanding reactivity and intermolecular interactions.
For "Choline, bromide, fluoroacetate," a hypothetical SAR analysis would focus on how modifications to the choline (B1196258) cation, or the replacement of the bromide and fluoroacetate anions, would affect these descriptors and, consequently, its predicted activity. For instance, altering the alkyl chain length on the choline moiety would impact its lipophilicity, a key factor in membrane permeability. The high electronegativity of the fluorine atom in the fluoroacetate anion would significantly influence the molecule's electrostatic potential and its ability to act as a hydrogen bond acceptor.
Hypothetical Computational Descriptors for SAR Analysis
| Descriptor Class | Specific Descriptor Example | Potential Relevance to "this compound" |
| Constitutional | Molecular Weight | Influences diffusion and transport properties. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Geometrical | Molecular Surface Area | Affects solubility and interaction with biological macromolecules. |
| Quantum-Chemical | HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Quantum-Chemical | Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack and intermolecular interactions. |
| Quantum-Chemical | Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and interaction with polar environments. |
Predictive Modeling of Biochemical Pathway Perturbation Potential
Predictive modeling for the biochemical pathway perturbation potential of "this compound" would rely on computational techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking. As no direct studies exist for this specific compound, the approach remains theoretical.
The process would begin by identifying potential biological targets. Given the components, logical targets would include enzymes and receptors involved in choline metabolism and transport, as well as those susceptible to inhibition by fluoroacetate. For instance, choline kinase and acetylcholinesterase are key enzymes in choline pathways. Fluoroacetate is a known metabolic poison that, after conversion to fluorocitrate, inhibits aconitase, a crucial enzyme in the citric acid cycle.
Molecular Docking Simulations
Molecular docking would be a primary tool to predict the binding affinity and mode of interaction of "this compound" with these target proteins. This involves:
Obtaining the 3D crystal structures of the target proteins from databases like the Protein Data Bank (PDB).
Generating a 3D model of "this compound."
Using docking software to predict the most likely binding poses of the compound within the active site of the enzyme or receptor.
Scoring these poses based on binding energy calculations to estimate the strength of the interaction.
A study on hemicholinium-3 (B1673050) analogs, which share the choline moiety, revealed that the distance between cationic heads and structural planarity are critical for anticholinesterase activity. nih.gov This suggests that the specific geometry of the choline component in "this compound" would be a key determinant of its interaction with cholinesterases.
QSAR Modeling
If a dataset of related compounds with known activities were available, a QSAR model could be developed. This involves creating a mathematical equation that relates the computational descriptors (as described in 2.3.1) of a series of molecules to their experimentally determined biological activity. This model could then be used to predict the activity of "this compound."
Hypothetical Biochemical Pathway Perturbation Targets and Modeling Approach
| Potential Target | Relevant Biochemical Pathway | Predictive Modeling Approach | Key Interaction Insights from Modeling |
| Aconitase | Citric Acid Cycle | Molecular docking of fluoroacetate and its metabolite, fluorocitrate. | To understand the inhibition mechanism and the role of the fluorine atom in binding to the active site. |
| Acetylcholinesterase | Cholinergic Neurotransmission | Molecular docking of the choline moiety. | To assess the binding affinity and compare it with known inhibitors, considering factors like the internitrogen distance found in related compounds. nih.gov |
| Choline Kinase | Phospholipid Synthesis | Molecular docking and QSAR (if data were available). | To predict the potential for inhibition of choline phosphorylation, a key step in cell membrane synthesis. |
Synthetic Methodologies and Advanced Chemical Characterization Approaches for Choline, Bromide, Fluoroacetate
Design and Optimization of Synthetic Pathways for Choline (B1196258), Bromide, Fluoroacetate (B1212596)
The synthesis of the target ionic compound, choline, bromide, fluoroacetate, is conceptualized as a two-stage process. The first stage involves the formation of the fluoroacetate ester of choline, followed by ensuring the presence of the bromide counter-ion.
Esterification Reactions for Fluoroacetate Moiety Incorporation
The primary objective is the esterification of the hydroxyl group of the choline cation with fluoroacetic acid. A direct Fischer esterification between choline bromide and fluoroacetic acid is a potential route, likely requiring an acid catalyst and conditions to drive the reaction to completion, such as the removal of water.
A more efficient and common laboratory approach would involve the use of an activated form of fluoroacetic acid. This enhances reactivity and often proceeds under milder conditions. A proposed reaction scheme would involve reacting choline bromide with fluoroacetyl chloride.
Proposed Reaction: (2-Hydroxyethyl)trimethylammonium bromide (Choline bromide) + Fluoroacetyl chloride → (2-Fluoroacetoxyethyl)trimethylammonium bromide (this compound) + HCl
This reaction would typically be carried out in an inert, aprotic solvent to prevent reaction with the solvent. A non-nucleophilic base might be added to scavenge the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the product.
Salt Formation Strategies for Choline Cation and Bromide Anion
The synthesis of various choline bromide derivatives has been explored, indicating that the bromide salts can be synthesized with high yields. nih.gov
Purification Techniques for Isolation of the Target Compound
Given the ionic nature of the target compound, purification would focus on removing unreacted starting materials and byproducts.
Recrystallization: A primary method would be recrystallization from a suitable solvent system. The crude product would be dissolved in a minimal amount of a hot solvent in which it is soluble, and then cooled to induce crystallization, leaving impurities in the mother liquor. The choice of solvent is critical and would require experimental determination.
Solid-Phase Extraction (SPE): For removing specific impurities, SPE offers a robust and often automatable purification method. nih.gov Depending on the impurities, different cartridge types could be employed. For instance, a cation-exchange cartridge could be used to capture the positively charged choline derivative while allowing neutral organic impurities to pass through. The product would then be eluted with a high-salt buffer. This technique has been successfully used for the purification of related choline compounds. nih.gov
Spectroscopic and Spectrometric Methodologies for Structural Elucidation
To confirm the successful synthesis and purity of this compound, a combination of spectroscopic and spectrometric techniques would be essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity
NMR spectroscopy is the most powerful tool for elucidating the molecular structure. ¹H NMR would confirm the presence of all proton-containing groups and their connectivity, while ¹³C NMR would identify all unique carbon atoms. ¹⁹F NMR would provide a clear signal for the fluorine atom in the fluoroacetate moiety.
Predicted ¹H NMR Spectrum: The spectrum would be expected to show characteristic signals for the choline and fluoroacetate portions. The chemical shifts would be influenced by the solvent (e.g., D₂O).
A singlet for the nine equivalent protons of the three methyl groups on the nitrogen atom (~3.2 ppm). hmdb.cachemicalbook.com
A multiplet for the two protons on the nitrogen-adjacent methylene (B1212753) group (~3.5 ppm). hmdb.cachemicalbook.com
A multiplet for the two protons on the oxygen-adjacent methylene group (~4.1 ppm). hmdb.cachemicalbook.com
A doublet for the two protons of the fluorinated methylene group, split by the adjacent fluorine atom (~4.8 ppm).
Predicted ¹³C NMR Spectrum: Key signals would include:
The methyl carbons of the trimethylammonium group (~54 ppm).
The N-CH₂ carbon (~67 ppm).
The O-CH₂ carbon (~59 ppm).
The fluorinated methylene carbon (CH₂F), which would appear as a doublet due to C-F coupling (~78 ppm).
The carbonyl carbon of the ester (~168 ppm).
Table 1: Predicted NMR Data for this compound in D₂O
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -N(CH₃)₃ | ~3.2 (s, 9H) | ~54 |
| -N-CH₂- | ~3.5 (m, 2H) | ~67 |
| -O-CH₂- | ~4.1 (m, 2H) | ~59 |
| F-CH₂- | ~4.8 (d, 2H) | ~78 (d) |
| -C=O | --- | ~168 |
s = singlet, d = doublet, m = multiplet. Values are estimates based on known compounds and are subject to experimental variation.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry would be used to confirm the molecular weight of the cation, (2-fluoroacetoxyethyl)trimethylammonium. Electrospray ionization (ESI) in positive ion mode would be the ideal technique for this ionic compound.
Expected Molecular Ion: The primary ion observed would be the cation [FCH₂COOCH₂CH₂N(CH₃)₃]⁺.
Calculated Monoisotopic Mass: 164.1027 u
Fragmentation Analysis: The fragmentation pattern in MS/MS analysis would provide further structural confirmation. Common fragmentation pathways for choline esters involve cleavage at the ester linkage and loss of neutral fragments from the quaternary ammonium (B1175870) headgroup.
A prominent fragment would likely correspond to the loss of the entire fluoroacetate group, resulting in the vinyltrimethylammonium ion at m/z 86.
Another characteristic fragment would be the trimethylamine (B31210) ion at m/z 59.
Table 2: Predicted Mass Spectrometry Data for the Choline Fluoroacetate Cation
| m/z (u) | Proposed Identity |
| 164.10 | [M]⁺, Molecular Cation: [FCH₂COOCH₂CH₂N(CH₃)₃]⁺ |
| 86.09 | [M - FCH₂COOH]⁺ |
| 59.07 | [N(CH₃)₃]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive means to identify the functional groups present in a molecule. For "this compound," these techniques are essential for confirming the presence of the choline cation and the fluoroacetate anion.
The IR and Raman spectra of this ionic compound are predicted to be a superposition of the vibrational modes of the choline cation, the fluoroacetate anion, and any interactions between them. The choline cation's spectral features are well-documented. The C-N stretching vibrations of the quaternary ammonium group are particularly informative. In the Raman spectrum, these typically appear as a strong band around 715 cm⁻¹ for the gauche conformer and a weaker band near 760 cm⁻¹ for the anti-conformer of the O-C-C-N⁺ backbone. The symmetric and asymmetric stretching vibrations of the C-N bonds also give rise to characteristic bands.
The fluoroacetate anion possesses distinct vibrational modes associated with the carboxylate group and the carbon-fluorine bond. The symmetric and asymmetric stretching vibrations of the COO⁻ group are expected to produce strong bands in the IR spectrum. The C-F stretching vibration will also be a key identifier.
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H (Choline) | Stretching | ~3400-3200 (broad) | Weak |
| C-H (Choline) | Stretching | ~3000-2850 | ~3000-2850 |
| C=O (Fluoroacetate) | Asymmetric Stretch | ~1650-1580 | Weak |
| C=O (Fluoroacetate) | Symmetric Stretch | ~1450-1360 | Strong |
| C-N⁺ (Choline) | Symmetric Stretch (gauche) | Weak | ~715 |
| C-N⁺ (Choline) | Symmetric Stretch (anti) | Weak | ~760 |
| C-O (Choline) | Stretching | ~1100-1000 | Weak |
| C-F (Fluoroacetate) | Stretching | ~1100-1000 | Moderate |
Note: The exact frequencies can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for determining the purity of "this compound" and for detecting any by-products from its synthesis. High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of the main compound, while Gas Chromatography (GC) is well-suited for identifying volatile impurities.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
The purity of the ionic and non-volatile "this compound" can be effectively determined using HPLC. A common approach for analyzing choline and its derivatives involves hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent.
A HILIC method would utilize a polar stationary phase, such as a silica-based column with bonded diol or amide functional groups. The mobile phase would typically consist of a mixture of a polar organic solvent like acetonitrile (B52724) and an aqueous buffer. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a charged aerosol detector (CAD), which are universal detectors for non-volatile analytes. Alternatively, if the compound is UV-active or can be derivatized, a UV detector can be employed.
Hypothetical HPLC Method for this compound Purity Assessment:
| Parameter | Condition |
| Column | HILIC (e.g., Silica-based with amide or diol functional groups), 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium formate (B1220265) in water; B: Acetonitrile |
| Gradient | 90% B to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL |
This method would separate the "this compound" from non-ionic impurities and any unreacted starting materials. The purity is determined by the relative area of the main peak in the chromatogram.
Gas Chromatography (GC) for Volatile By-product Detection
Gas chromatography is the ideal technique for identifying and quantifying volatile by-products that may be present from the synthesis of "this compound." A likely synthetic route for this compound is the esterification of choline bromide with fluoroacetic acid or one of its derivatives. Potential volatile by-products from such a reaction could include unreacted starting materials (if volatile) or side-products from degradation.
Fluoroacetic acid itself is polar and not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically required to convert it into a more volatile and thermally stable compound. A common derivatization agent is a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an alkylating agent like pentafluorobenzyl bromide (PFBBr).
The GC analysis would be performed on a non-polar or mid-polar capillary column, and detection can be achieved with a Flame Ionization Detector (FID) for general hydrocarbon detection or a Mass Spectrometer (MS) for definitive identification of the by-products.
Potential Volatile By-products and their GC Detection:
| Potential By-product | Rationale for Presence | Derivatization Required | GC Column | Detector |
| Fluoroacetic acid | Unreacted starting material | Yes (e.g., silylation, alkylation) | Mid-polar (e.g., 5% phenyl-methylpolysiloxane) | FID, MS |
| Trimethylamine | Degradation product of choline | No | Polar (e.g., WAX) | FID, MS |
| 2-Bromoethanol | Potential impurity in choline bromide starting material | No | Mid-polar | FID, MS |
The presence and quantity of these by-products can be determined by comparing the retention times and mass spectra of the peaks in the sample chromatogram to those of known standards. This analysis is crucial for ensuring the quality and purity of the synthesized "this compound."
Mechanistic Investigations at the Molecular and Biochemical Levels
Elucidation of Enzymatic Inhibition Pathways
The primary toxic mechanism of the fluoroacetate (B1212596) component of the compound is the inhibition of a critical enzyme in cellular respiration, a process termed "lethal synthesis." nih.gov This involves the metabolic conversion of fluoroacetate into a potent enzyme inhibitor.
The fluoroacetate moiety of the compound serves as a precursor to a powerful inhibitor of the Tricarboxylic Acid (TCA) cycle, a central hub of cellular energy metabolism. Once the fluoroacetate group is released within the cell, it does not exert significant toxicity directly. researchgate.net Instead, it undergoes a series of enzymatic reactions. First, it is converted to fluoroacetyl-CoA. researchgate.netnih.gov This molecule then enters the TCA cycle, where citrate (B86180) synthase catalyzes its condensation with oxaloacetate to produce fluorocitrate. researchgate.netnih.gov
It is this newly synthesized fluorocitrate that acts as a potent inhibitor of aconitase (also known as aconitate hydratase, EC 4.2.1.3), the enzyme responsible for the isomerization of citrate to isocitrate. nih.govnih.govnih.gov The inhibition of aconitase leads to a blockage in the TCA cycle, causing a significant accumulation of citrate in tissues. nih.govnih.gov Research has identified the specific (-)-erythro-2-fluorocitrate diastereomer as the biologically active inhibitory isomer. nih.govcapes.gov.br This inhibition disrupts cellular energy production, as the TCA cycle is the primary pathway for generating the reducing equivalents necessary for ATP synthesis. researchgate.netnih.gov While fluorocitrate is a powerful inhibitor of aconitase, it does not appear to inhibit the mitochondrial tricarboxylate carrier, which transports citrate across the mitochondrial membrane. nih.gov In brain tissue models, fluoroacetate and its metabolite fluorocitrate are preferentially taken up by glial cells, leading to a targeted inhibition of the glial TCA cycle. nih.gov
The interaction between the active metabolite, fluorocitrate, and aconitase has been characterized through kinetic studies. These investigations have revealed that the inhibition is complex and can vary depending on the experimental conditions, particularly the substrate being used. nih.gov The inhibition of aconitase by fluorocitrate is reversible. nih.gov
When citrate is the substrate for aconitase, fluorocitrate acts as a partially competitive inhibitor. nih.gov In contrast, when cis-aconitate is the substrate, the inhibition is characterized as partially non-competitive. nih.gov This suggests that fluorocitrate interacts with the enzyme in a manner that is influenced by the binding of the natural substrates of the TCA cycle. Further studies have proposed that (-)-erythro-2-fluorocitrate functions as a mechanism-based inhibitor. nih.govcapes.gov.br In this proposed pathway, the inhibitor is first converted by aconitase to fluoro-cis-aconitate. This is followed by the addition of a hydroxide (B78521) ion and the elimination of a fluoride (B91410) ion, resulting in the formation of 4-hydroxy-trans-aconitate. This product binds very tightly, though not covalently, to the enzyme's active site, causing potent inactivation. nih.gov
| Enzyme | Inhibitor | Substrate | Inhibition Type | Reported Ki Value | Source |
|---|---|---|---|---|---|
| Aconitase (Solubilized from mitochondria) | Fluorocitrate | Citrate | Partially Competitive | 3.4 x 10-8 M | nih.gov |
| Aconitase (Solubilized from mitochondria) | Fluorocitrate | cis-Aconitate | Partially Non-Competitive | 3.0 x 10-8 M | nih.gov |
Modulation of Coenzyme A Metabolism
Coenzyme A (CoA) and its derivatives, such as acetyl-CoA, are central molecules in cellular metabolism, acting as carriers for acyl groups and participating in numerous biosynthetic and energy-producing pathways. nih.gov The introduction of the fluoroacetate moiety from "Choline, bromide, fluoroacetate" can significantly perturb the delicate balance of the CoA pool.
The formation of fluoroacetyl-CoA is the requisite activation step for the "lethal synthesis" pathway. nih.gov This reaction is catalyzed by acetyl-CoA synthetase enzymes, which normally act on acetate (B1210297). The structural similarity between acetate and fluoroacetate allows the latter to act as a substrate. Once formed, fluoroacetyl-CoA serves as the substrate for citrate synthase, which combines it with oxaloacetate to form fluorocitrate, the ultimate inhibitor of aconitase. researchgate.netnih.gov Interestingly, some organisms have developed detoxification mechanisms. For instance, the bacterium Streptomyces cattleya possesses a specific thioesterase (FlK) that selectively hydrolyzes fluoroacetyl-CoA over acetyl-CoA. nih.gov This enzyme prevents fluoroacetyl-CoA from entering the TCA cycle, thus conferring resistance to fluoroacetate. nih.gov The existence of such enzymes highlights the critical role of fluoroacetyl-CoA formation in the metabolic impact of fluoroacetate. nih.gov
Influence on Choline (B1196258) Metabolism and Neurotransmitter Synthesis Pathways in Model Systems
The choline component of the compound suggests a direct interaction with choline-dependent metabolic pathways, particularly the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). williams.edunih.gov Furthermore, the disruption of the TCA cycle by the fluoroacetate moiety has downstream effects on the synthesis of other key neurotransmitters.
The synthesis of ACh occurs in cholinergic neurons and requires two precursors: choline and acetyl-CoA. nih.govwilliams.edu The enzyme choline acetyltransferase (ChAT) facilitates the transfer of the acetyl group from acetyl-CoA to choline. williams.edu The uptake of choline from the extracellular space via high-affinity choline transporters is considered a rate-limiting step for ACh synthesis. nih.gov The "this compound" compound could potentially serve as a source of choline, influencing the availability of this essential precursor for ACh production.
However, the simultaneous action of the fluoroacetate moiety complicates this picture. As discussed, fluoroacetate inhibits the TCA cycle, which is a primary source of mitochondrial acetyl-CoA used for ACh synthesis. nih.govwilliams.edu By reducing the acetyl-CoA pool, the fluoroacetate component would be expected to impair the rate of ACh synthesis, counteracting any potential benefit from the choline component.
Furthermore, research using fluoroacetate in brain tissue models has shown that its inhibitory effects on the TCA cycle in glial cells lead to a reduction in the synthesis of glutamine. nih.gov Glial-derived glutamine is a crucial precursor for the synthesis of the major excitatory neurotransmitter, glutamate, and the major inhibitory neurotransmitter, GABA, in neurons. nih.gov Therefore, by disrupting glial cell metabolism, the fluoroacetate moiety can indirectly but significantly impact the function of both glutamatergic and GABAergic neurotransmitter systems. nih.gov
Effects on Choline Acetyltransferase Activity in Vitro4.4. Mechanisms of Ion Channel Modulation by the Bromide Moiety4.4.1. Ligand-Gated Ion Channel Binding Studies in Recombinant Systems4.4.2. Voltage-Gated Ion Channel Interaction Analysis in Artificial Bilayer Membranes
No data tables can be generated without the underlying research findings.
Interactions with Biological Systems: in Vitro Research Paradigms
Biochemical Impact on Isolated Mitochondria and Cellular Respiration
Mitochondria, as the primary sites of cellular energy production, are critical organelles to investigate when assessing the biochemical impact of a chemical compound. The fluoroacetate (B1212596) moiety of the compound, in particular, suggests a potential for interference with mitochondrial function, as fluoroacetate is a known metabolic poison that targets the Krebs cycle.
The measurement of oxygen consumption rate (OCR) in isolated mitochondria is a fundamental technique to assess the integrity of the electron transport chain (ETC) and oxidative phosphorylation. High-resolution respirometry would be employed to determine how choline (B1196258), bromide, fluoroacetate affects mitochondrial respiration. By sequentially adding substrates and inhibitors for different ETC complexes, researchers can pinpoint specific sites of action.
For instance, a study on fluoroacetate (not choline, bromide, fluoroacetate) demonstrated its ability to impair mitochondrial respiration. nih.gov In a hypothetical study on this compound, one might observe a decrease in State 3 respiration (ADP-stimulated) while State 4 respiration (resting state) remains unaffected, suggesting an inhibition of ATP synthesis.
Table 1: Illustrative Oxygen Consumption Rate (OCR) Data in Isolated Mitochondria
| Treatment Group | Basal Respiration (pmol O₂/min/mg protein) | ADP-Stimulated Respiration (State 3) (pmol O₂/min/mg protein) | Proton Leak (State 4) (pmol O₂/min/mg protein) | Respiratory Control Ratio (RCR) |
| Control | 150 | 750 | 145 | 5.17 |
| This compound (1 µM) | 148 | 600 | 146 | 4.11 |
| This compound (10 µM) | 145 | 450 | 144 | 3.13 |
This table is for illustrative purposes only and does not represent actual data.
A direct consequence of disrupted mitochondrial respiration is often a decrease in ATP synthesis. The effect of this compound on ATP production would be quantified using luminescence-based assays. Furthermore, the integrity of the proton gradient across the inner mitochondrial membrane, which is the driving force for ATP synthesis, would be assessed using fluorescent probes that respond to changes in membrane potential. nih.gov A collapse of this gradient would indicate a decoupling of the electron transport chain from oxidative phosphorylation.
Research on fluoroacetate has shown it leads to a decrease in cellular ATP levels. nih.gov It is plausible that this compound could have a similar effect by inhibiting aconitase after being metabolized to fluorocitrate. nih.gov
Effects on Metabolic Fluxes in Cultured Mammalian and Microbial Cells
To understand the broader metabolic consequences of exposure to this compound, studies would be conducted on cultured cells. These experiments would aim to trace the flow of essential nutrients and map the resulting metabolic perturbations.
Stable isotope tracing is a powerful technique to follow the metabolic fate of a specific substrate. nih.gov In the context of this compound, cells could be cultured in media containing ¹³C-labeled glucose or glutamine. By analyzing the incorporation of the ¹³C label into downstream metabolites using mass spectrometry, researchers could determine how the compound alters central carbon metabolism. For example, a blockage in the Krebs cycle caused by the fluoroacetate moiety would be expected to lead to an accumulation of labeled citrate (B86180) and a decrease in labeled downstream metabolites.
Isotope tracing studies with ¹³C₃-choline have been used to map the metabolic fates of choline in various cell lines, revealing its role in phospholipid synthesis and one-carbon metabolism. nih.gov A similar approach with labeled choline in the presence of the full compound could elucidate how the fluoroacetate and bromide components influence choline's own metabolic pathways.
Metabolomics provides a global snapshot of the metabolic state of a cell. researchgate.net By comparing the metabolomic profiles of cells treated with this compound to untreated control cells, a comprehensive picture of the induced metabolic changes can be obtained. This untargeted approach can reveal unexpected effects on various metabolic pathways beyond central carbon metabolism, such as amino acid metabolism, lipid metabolism, and nucleotide synthesis.
For instance, a metabolomics study might reveal an accumulation of upstream metabolites of the Krebs cycle and a depletion of downstream metabolites, confirming the target of the fluoroacetate component. It could also uncover alterations in choline metabolism, such as changes in the levels of phosphocholine (B91661) or betaine. nih.gov
Table 2: Hypothetical Changes in Key Metabolites from a Metabolomics Study
| Metabolite | Control (Relative Abundance) | This compound Treated (Relative Abundance) | Fold Change |
| Citrate | 1.0 | 3.5 | +3.5 |
| Isocitrate | 1.0 | 0.4 | -2.5 |
| α-Ketoglutarate | 1.0 | 0.3 | -3.3 |
| Succinate | 1.0 | 0.5 | -2.0 |
| Phosphocholine | 1.0 | 1.2 | +1.2 |
| Betaine | 1.0 | 0.8 | -1.2 |
This table is for illustrative purposes only and does not represent actual data.
Assessment of Compound Stability and Biotransformation in Enzyme-Rich Extracts
Understanding how a compound is metabolized is crucial for interpreting its biological effects. In vitro studies using enzyme-rich extracts, such as liver S9 fractions or microsomal preparations, can provide insights into the metabolic fate of this compound. These extracts contain a wide range of drug-metabolizing enzymes.
By incubating the compound with these extracts and analyzing the reaction mixture over time using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify potential metabolites. A key biotransformation pathway to investigate would be the enzymatic conversion of the fluoroacetate moiety to fluorocitrate, the active toxic metabolite of fluoroacetate. nih.gov Additionally, the stability of the choline and bromide components and their potential cleavage from the parent compound would be assessed. Studies on the microbial degradation of fluoroacetate have identified specific dehalogenase enzymes that can detoxify the compound, a process that could also be explored in mammalian systems. nih.gov
Esterase and Amidase Activity Towards this compound
The chemical structure of this compound, which contains an ester linkage, suggests a susceptibility to hydrolysis by esterases. Esterases are a broad class of enzymes that catalyze the cleavage of ester bonds, a common metabolic pathway for many compounds. In vitro assays using purified esterases or cell lysates containing these enzymes are fundamental to determining the metabolic stability of such a compound.
One of the primary enzymes of interest would be cholinesterase, given the choline moiety of the molecule. There is significant esterase activity in human serum that readily hydrolyzes the ester bonds of substituted benzoylcholines. researchgate.net The rate of this enzymatic hydrolysis is influenced by the specific chemical structure of the substrate. researchgate.net Studies on similar organic ammonium (B1175870) salts, specifically N-(2-benzoyloxyethyl)-alkyldimethylammonium bromides, have shown that microsomal esterases can hydrolyze the ester bond, leading to the formation of benzoic acid and a substituted choline. researchgate.net This process is considered a detoxification pathway, as the breakdown products are generally less biologically active.
Amidase activity would also be assessed to determine if the compound is susceptible to hydrolysis of any potential amide bonds, although the primary focus would be on esterase-mediated degradation due to the prominent ester group. Assays have been developed for the high-throughput screening of amidase activity against various compounds. nih.gov
Table 1: Hypothetical Kinetic Parameters of this compound with Human Serum Cholinesterase
| Parameter | Value |
| Michaelis Constant (Km) | 150 µM |
| Maximum Velocity (Vmax) | 75 nmol/min/mg protein |
| Enzyme Source | Pooled Human Serum |
| Assay Condition | 37°C, pH 7.4 |
This table presents hypothetical data for illustrative purposes.
Microsomal Metabolism Studies in Hepatic S9 Fractions
To gain a broader understanding of the metabolic fate of this compound, in vitro studies using liver S9 fractions are employed. The S9 fraction is the supernatant obtained from a 9000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. nih.gov This preparation is advantageous as it includes a wide array of Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs, SULTs) metabolic enzymes, offering a more complete picture of metabolic pathways than microsomes alone. nih.govbioivt.com
In these studies, the compound is incubated with the S9 fraction, and the rate of its disappearance over time is monitored to determine its metabolic stability. Furthermore, the formation of metabolites is analyzed to identify the primary metabolic pathways. For a compound like this compound, this would likely involve hydrolysis of the ester bond by carboxylesterases present in the S9 fraction, as well as potential oxidation reactions mediated by cytochrome P450 enzymes. The data generated from these assays are crucial for predicting the in vivo clearance of the compound. nih.gov
Table 2: Hypothetical Metabolic Stability of this compound in Human Liver S9 Fraction
| Time (minutes) | Parent Compound Remaining (%) |
| 0 | 100 |
| 15 | 85 |
| 30 | 68 |
| 60 | 45 |
| 120 | 20 |
This table presents hypothetical data for illustrative purposes.
Investigation of Cellular Signaling Pathway Modulation
Beyond its metabolism, it is important to understand how a compound may modulate cellular signaling pathways. In vitro assays using cell lysates and cell culture models can reveal potential effects on key cellular processes.
Kinase Activity Assays in Cell Lysates
Kinases are a large family of enzymes that play critical roles in cell signaling by phosphorylating proteins. Dysregulation of kinase activity is implicated in numerous diseases, making them important targets for therapeutic intervention. nih.gov Kinase activity assays performed in cell lysates provide a biologically relevant environment to screen for potential inhibitory or activating effects of a compound on a wide range of kinases. nih.govnih.gov
In such an assay, cell lysates are exposed to this compound, and the activity of various kinases is measured. This can be accomplished using peptide substrates that are specific for certain kinases. nih.gov Changes in the phosphorylation of these substrates indicate an effect on kinase activity. These assays can be performed in a high-throughput format to screen against a large panel of kinases, providing a profile of the compound's selectivity.
Table 3: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) |
| Protein Kinase A (PKA) | > 100 |
| Protein Kinase C (PKC) | 75.2 |
| c-Abl | 12.5 |
| Bcr-Abl | 8.9 |
This table presents hypothetical data for illustrative purposes. IC50 is the half-maximal inhibitory concentration.
Gene Expression Profiling by RNA Sequencing in Cell Culture Models
To obtain a global view of the cellular response to this compound, gene expression profiling using RNA sequencing (RNA-Seq) can be performed. This powerful technique allows for the quantification of the entire transcriptome of cells exposed to the compound. By comparing the gene expression profiles of treated cells to untreated controls, researchers can identify genes and pathways that are significantly altered. nih.gov
For this, a suitable cell culture model, such as a human liver cell line (e.g., HepG2) or a human osteosarcoma cell line (e.g., U-2 OS), would be treated with the compound. nih.gov After a specified incubation period, RNA is extracted from the cells and sequenced. The resulting data can reveal upregulation or downregulation of genes involved in various cellular processes, such as metabolism, cell stress, apoptosis, and cell cycle regulation. This information provides valuable insights into the compound's potential mechanism of action and off-target effects. nih.govnih.gov
Table 4: Hypothetical Differentially Expressed Genes in HepG2 Cells Treated with this compound
| Gene | Fold Change | p-value |
| FOS | 3.5 | 0.001 |
| JUN | 2.8 | 0.005 |
| CYP1A1 | 4.2 | < 0.001 |
| HMOX1 | 2.1 | 0.01 |
| GADD45A | -2.5 | 0.008 |
This table presents hypothetical data for illustrative purposes.
Analytical Methodologies for Detection and Quantification of Choline, Bromide, Fluoroacetate
Development of Hyphenated Mass Spectrometry Methods
Hyphenated mass spectrometry, which combines a separation technique with mass analysis, offers high sensitivity and selectivity, making it a cornerstone for trace analysis and metabolite profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds in complex matrices. For choline (B1196258) and its related metabolites, LC-MS/MS provides a sensitive and specific method for quantification. nih.govlcms.cz
Researchers have developed simplified and rapid UPLC-MS/MS methods for the simultaneous analysis of choline and its metabolites in biological fluids like human milk. nih.gov These methods often utilize hydrophilic interaction liquid chromatography (HILIC) for the effective separation of these highly polar compounds. lcms.cz The use of a HILIC column allows for good retention and separation of small, polar analytes like choline and acetylcholine (B1216132), which would not be well retained on traditional C18 reversed-phase columns. lcms.cz
Method development often focuses on optimizing mobile phase composition to enhance analyte signal and separation efficiency. For instance, while some methods have employed ion-pairing reagents like trifluoroacetic acid (TFA) or high concentrations of formic acid, these can sometimes lead to signal suppression. nih.gov Alternative approaches use lower concentrations of modifiers like propionic acid or ammonium (B1175870) formate (B1220265) to achieve efficient separation without significant loss of signal. lcms.cznih.gov
The following table summarizes typical parameters for the LC-MS/MS analysis of choline and its derivatives:
| Parameter | Typical Value/Condition | Source |
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | lcms.cz |
| Column | Syncronis HILIC 1.7 µm, 50 x 2.1 mm | lcms.cz |
| Mobile Phase | Acetonitrile (B52724) and Ammonium Formate/Formic Acid | lcms.cz |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Detection | Multiple Reaction Monitoring (MRM) | lcms.cz |
For the analysis of bromide, LC-MS/MS methods have been established for its detection in water samples, often alongside other disinfection byproducts. lcms.cz These methods typically use a reversed-phase column and negative electrospray ionization. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile organic compounds. While choline itself is non-volatile, GC-MS can be employed for the analysis of its volatile metabolites or after derivatization. More commonly, GC-MS is used for comprehensive metabolic profiling of volatile compounds in a biological system, which can provide insights into the metabolic state. nih.govmdpi.com
For instance, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has been used to analyze the dynamic changes of volatile compounds during the processing of agricultural products. nih.govresearchgate.net This technique allows for the extraction and concentration of volatile analytes from the headspace of a sample before injection into the GC-MS system.
The general workflow for GC-MS based volatile metabolite profiling involves:
Sample Preparation: This may include extraction or direct headspace analysis. nih.gov
GC Separation: Volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. mdpi.com
MS Detection and Identification: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a fingerprint for identification, often by comparison to spectral libraries. mdpi.com
Spectrophotometric and Fluorometric Assay Development for Enzymatic Reaction Monitoring
Spectrophotometric and fluorometric assays are fundamental tools for studying enzyme kinetics and for high-throughput screening of potential modulators. These assays rely on a measurable change in absorbance or fluorescence upon enzymatic conversion of a substrate.
Coupled Enzyme Assays for Substrate Conversion
Coupled enzyme assays are often employed when the primary enzymatic reaction does not produce a readily detectable signal. In this approach, the product of the first reaction serves as the substrate for a second (or third) enzyme, which in turn produces a chromogenic or fluorogenic product.
For the determination of choline, a coupled enzyme assay can be used. nih.gov This can involve the following enzymatic sequence:
Choline Kinase: Choline is phosphorylated to phosphorylcholine.
Pyruvate (B1213749) Kinase: In the presence of ADP, pyruvate kinase can transfer the phosphate (B84403) from phosphoenolpyruvate (B93156) to ADP, generating pyruvate and ATP.
Lactate (B86563) Dehydrogenase: The generated pyruvate is then reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration can be monitored spectrophotometrically at 340 nm. nih.gov
A fluorometric variation of this assay can be achieved by using a final step that produces a fluorescent product, offering enhanced sensitivity. nih.govnih.gov
High-Throughput Screening (HTS) Methodologies for Screening Modulators
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those that modulate the activity of a specific biological target, such as an enzyme or a transporter. nih.govufl.edu These assays are typically performed in a microplate format (e.g., 96- or 384-well plates) and are automated to a large extent. ufl.edu
For targets related to choline metabolism, such as the high-affinity choline transporter (CHT), HTS campaigns have been conducted to identify potential modulators. nih.gov These screens can utilize various detection methods, including radiometric assays that measure the uptake of radiolabeled choline ([³H]Choline). nih.gov The goal of such screens is to identify compounds that can either enhance (positive allosteric modulators) or inhibit the activity of the target. nih.govnih.gov
The development of a robust HTS assay requires careful optimization of assay conditions to ensure a good signal-to-background ratio and minimal interference from library compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Fingerprinting and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical structure and concentration of metabolites in a sample. nih.gov
Proton NMR (¹H-NMR) spectroscopy is widely used for metabolic fingerprinting of biofluids and tissue extracts. nih.gov This approach provides a snapshot of the metabolome, allowing for the simultaneous detection and quantification of a wide range of compounds, including choline-containing molecules. nih.gov The characteristic signals of choline and its derivatives in an NMR spectrum allow for their identification and quantification.
For quantitative analysis, an external reference standard can be used to determine the absolute concentration of metabolites like choline. nih.gov The accuracy and precision of in vitro quantification of choline using ¹H-NMR have been reported to be in the range of 95-99% and 5-13%, respectively. nih.gov In vivo magnetic resonance spectroscopy (MRS) can also be used to non-invasively measure choline levels in tissues, which has applications in clinical diagnostics. nih.gov
The following table highlights key aspects of NMR-based metabolic analysis:
| Feature | Description | Source |
| Technique | Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | nih.gov |
| Sample Types | Biofluids (plasma, urine, CSF), cell and tissue extracts | nih.govnih.gov |
| Information Obtained | Structural identification and quantification of metabolites | nih.gov |
| Key Advantage | Non-destructive and highly reproducible | nih.gov |
| Application | Metabolic fingerprinting, metabolomics, in vivo metabolite quantification | nih.govnih.gov |
Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. ucsb.eduresearchgate.netemerypharma.com The diffusion coefficient of a molecule is dependent on its size, shape, and its interactions with the solvent. emerypharma.com This method is particularly useful for analyzing ionic liquids, as it can confirm the association between the cation and anion by showing that they diffuse at the same rate. rsc.org
In a DOSY experiment, a series of NMR spectra are acquired with varying magnetic field gradient strengths. The signal intensity for each species attenuates at a rate proportional to its diffusion coefficient. ucsb.edu The data is then processed to generate a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. ox.ac.uk All NMR signals belonging to a single molecular entity will align at the same diffusion coefficient, allowing for a "virtual separation" of the components in the mixture. researchgate.netrsc.org
For a sample of Choline, bromide, fluoroacetate (B1212596), a DOSY analysis would be expected to show the ¹H signals of the choline cation and the ¹⁹F signal of the fluoroacetate anion aligning at the same diffusion coefficient value. This confirms that they are moving together as an ion pair or as part of larger aggregates, rather than diffusing independently. rsc.org This technique is invaluable for assessing the integrity of the ionic liquid in solution and for analyzing its interactions with other molecules in a complex mixture. emerypharma.comresearchgate.net
Table 2: Representative DOSY NMR Findings for an Aqueous Mixture
| Component | Chemical Shift (ppm) | Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) |
| Choline Cation | ~3.2 (¹H) | 4.5 |
| Fluoroacetate Anion | ~-215 (¹⁹F) | 4.5 |
| Acetone (impurity) | ~2.2 (¹H) | 9.8 |
| Water (solvent) | ~4.7 (¹H) | 22.9 |
This table shows hypothetical diffusion coefficients. The identical diffusion coefficients for the choline and fluoroacetate ions indicate they are associated in solution. Acetone, a smaller, uncharged molecule, diffuses much faster.
Electrochemical and Biosensor-Based Detection Systems
Electrochemical methods offer high sensitivity and selectivity for the detection of electroactive species. For Choline, bromide, fluoroacetate, these techniques primarily target the choline cation.
Voltammetric Methods for Redox Activity Assessment
Voltammetric methods, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), are used to study the redox behavior of electroactive compounds. nih.gov These techniques measure the current response of a system to a changing applied potential. For the ionic liquid this compound, the choline moiety is the primary electroactive component.
Table 3: Summary of Voltammetric Data for Choline Detection
| Electrode Modification | Voltammetric Technique | Peak Oxidation Potential (V) vs. Ag/AgCl | Limit of Detection (LOD) (µM) | Reference |
| GCE/fMWCNT/Fe₃O₄NPF | Square Wave Voltammetry | +0.6 to +0.8 | 0.36 | researchgate.net |
| ChOx/MnO₂/Chit/GCE | Cyclic Voltammetry | Not Specified | Not Specified | nih.gov |
| AChE/ChO/c-MWCNT/ZrO₂NPs/GCE | Amperometry | +0.2 | 0.01 | nih.gov |
This table summarizes findings from studies on choline detection using various modified electrodes, showcasing the range of potentials and detection limits achievable. GCE (Glassy Carbon Electrode), NPF (Nanoparticles from Flowers), ChOx (Choline Oxidase), Chit (Chitosan), AChE (Acetylcholinesterase).
Enzyme-Linked Immunosorbent Assay (ELISA) Development for Compound Detection
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive immunochemical technique used for detecting and quantifying substances. The development of an ELISA for this compound would likely target the choline molecule, as small inorganic ions like bromide and fluoroacetate are generally not immunogenic. A competitive ELISA format is the most probable approach.
The development process would involve these key steps:
Hapten-Carrier Conjugation: Choline, acting as a hapten, would be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin, BSA) to create an immunogen capable of eliciting an immune response.
Immunization and Antibody Production: Animals, such as rabbits, would be immunized with the choline-protein conjugate to produce polyclonal antibodies (pAbs) that specifically recognize the choline structure. nih.gov
Assay Development: An indirect competitive ELISA would be established. Microtiter plates are coated with the choline-protein conjugate. Samples containing free choline are mixed with a limited amount of the anti-choline antibody and added to the wells. The free choline in the sample competes with the coated choline for binding to the antibodies. nih.gov
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added, which binds to the primary antibodies captured on the plate. The addition of a substrate results in a colorimetric signal, where the signal intensity is inversely proportional to the concentration of choline in the sample. nih.gov
This method would offer high throughput and specificity for detecting the choline component of the ionic liquid in various samples.
Table 4: Hypothetical Checkerboard Titration for icELISA Optimization
| Coating Antigen Dilution | Antibody Dilution 1:1000 | Antibody Dilution 1:2000 | Antibody Dilution 1:4000 | Antibody Dilution 1:8000 |
| 10 µg/mL | >2.0 | 1.85 | 1.42 | 0.88 |
| 5 µg/mL | 1.91 | 1.55 | 1.10 | 0.65 |
| 2.5 µg/mL | 1.62 | 1.21 | 0.85 | 0.43 |
| 1.25 µg/mL | 1.15 | 0.82 | 0.51 | 0.24 |
This table shows hypothetical absorbance values from a checkerboard titration used to determine the optimal concentrations of coating antigen and primary antibody. A combination that yields an absorbance of ~1.0 (e.g., 5 µg/mL antigen and 1:4000 antibody dilution) is often chosen for the competitive assay.
Comparative Academic Studies and Structure Activity Relationship Sar Hypotheses for Choline, Bromide, Fluoroacetate
Comparative Analysis with Individual Components (Choline Salts, Bromide Salts, Fluoroacetate (B1212596) Salts) in Biochemical Assays
To understand the biochemical profile of Choline (B1196258), bromide, fluoroacetate, it is essential to first consider the activities of its constituent parts: the choline cation, the bromide anion, and the fluoroacetate molecule.
Choline Salts: Choline is a vital nutrient that serves as a precursor for the neurotransmitter acetylcholine (B1216132), as well as for essential membrane phospholipids (B1166683) like phosphatidylcholine nih.govnih.gov. In biochemical assays, the primary role of choline is to support cell structure and neurotransmission nih.gov. Its administration can increase the synthesis and release of acetylcholine, thereby influencing cholinergic activity nih.gov. However, choline itself does not possess the potent inhibitory characteristics of its fluoroacetylated ester.
Fluoroacetate Salts: Sodium monofluoroacetate is a well-known metabolic poison nih.gov. Its toxicity stems from a process termed "lethal synthesis" regulations.gov. After entering a cell, fluoroacetate is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate regulations.govnih.gov. Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle regulations.govnih.gov. This inhibition leads to a blockage of cellular respiration and an accumulation of citrate (B86180) in tissues nih.gov.
When combined into Choline, bromide, fluoroacetate, the resulting compound's primary mechanism of action shifts from the disruption of the TCA cycle to the potent inhibition of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine nih.govwikipedia.org. The fluoroacetate moiety's high electronegativity significantly alters the electronic properties of the acetyl group, making the ester resistant to hydrolysis by ACHE. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors nih.gov.
Table 1: Comparative Biochemical Actions of Individual Components
| Component | Primary Biochemical Role/Action | Target Enzyme/Pathway |
|---|---|---|
| Choline | Precursor for acetylcholine and phospholipids nih.gov | Choline Acetyltransferase, Kennedy Pathway |
| Bromide | Counter-ion, influences physical properties nih.govesmed.org | Generally considered biochemically inert in this context |
| Fluoroacetate | Metabolic poison via "lethal synthesis" regulations.gov | Aconitase (via fluorocitrate) in the TCA Cycle regulations.govnih.gov |
| This compound | Acetylcholinesterase inhibitor nih.govwikipedia.org | Acetylcholinesterase |
Structure-Activity Relationship (SAR) Investigations with Analogous Fluoroacetate Conjugates
SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, these investigations focus on modifications to the choline part of the molecule and the role of the counter-ion.
The structure of the choline moiety is critical for its interaction with the active site of acetylcholinesterase. SAR studies on acetylcholine and its analogs have established several key principles:
The Quaternary Ammonium (B1175870) Group: The positively charged trimethylammonium group is essential for binding to the anionic site of ACHE. Replacing the nitrogen with other elements like sulfur or phosphorus, or increasing the size of the alkyl groups beyond methyl, dramatically reduces activity uobasrah.edu.iquomus.edu.iq.
The Ethylene Bridge: The two-carbon chain separating the quaternary nitrogen from the ester group is considered an optimal spacer for muscarinic activity. Altering this length by shortening or lengthening the chain generally decreases activity uobasrah.edu.iquomus.edu.iq.
Substitution on the Ethylene Bridge: Adding substituents to the ethylene bridge can have differential effects. For example, a methyl group on the β-carbon (as in methacholine) increases muscarinic selectivity, while a methyl group on the α-carbon decreases both muscarinic and nicotinic activity uomus.edu.iq.
While often considered a spectator ion, the counter-ion can influence a drug's activity. Studies on various quaternary ammonium compounds have shown that changing the anion (e.g., from chloride to bromide to iodide) can affect antimicrobial or other biological activities esmed.org. This effect can be attributed to several factors, including:
Solubility and Bioavailability: Different salts can have different solubilities, which can impact how effectively the compound reaches its target.
Ion Pairing: The cation and anion can form an ion pair that influences how the molecule crosses biological membranes.
Direct Interactions: In some cases, the anion itself might have a subtle synergistic or antagonistic effect at the site of action dntb.gov.ua.
Cross-Species Biochemical Pathway Susceptibility to this compound in In Vitro Models
The toxicity of fluoroacetate itself is known to vary significantly between species nih.gov. This variability can be attributed to differences in metabolism and the sensitivity of their respective aconitase enzymes to fluorocitrate nih.gov. For example, reptiles and amphibians generally show higher tolerance than mammals nih.gov.
When considering this compound, the primary target shifts to acetylcholinesterase. While ACHE is a highly conserved enzyme across species, subtle differences in its structure can lead to variations in inhibitor potency. Therefore, in vitro studies using ACHE preparations from different species (e.g., human, rodent, insect) would be expected to show some variation in the concentration of this compound required for 50% inhibition (IC50).
It is important to distinguish between the toxicity mechanism of fluoroacetate (TCA cycle) and fluoroacetylcholine (cholinergic system). While cross-species susceptibility to fluoroacetate is well-documented, the susceptibility to fluoroacetylcholine would be linked to differences in the cholinergic system, including ACHE structure and the density and subtypes of acetylcholine receptors. The traditional classification of fluoroacetate poisoning symptoms (e.g., cardiac effects in herbivores, central nervous system effects in carnivores) highlights these underlying physiological differences nih.gov.
Table 2: Factors Influencing Cross-Species Susceptibility
| Factor | Relevance to Fluoroacetate | Relevance to this compound |
|---|---|---|
| Metabolic Rate | Influences the rate of "lethal synthesis" to fluorocitrate nih.gov | May influence pharmacokinetics but not the direct inhibitory action. |
| Aconitase Sensitivity | A primary determinant of species-specific toxicity nih.gov | Not a direct target; irrelevant to the primary mechanism. |
| ACHE Structure | Not a target. | Minor structural variations could alter inhibitor binding and potency. |
| Cholinergic System | Secondary effects due to systemic collapse. | Primary target; differences in receptor density and subtypes would modulate the overall effect. |
Theoretical Basis for Synergistic or Antagonistic Biochemical Effects Compared to Component Compounds
The biochemical effect of this compound is not a simple sum of its parts; it is a novel activity born from their covalent linkage.
Synergism: The term "synergism" in this context refers to the creation of a potent ACHE inhibitor from components that are not, on their own, strong inhibitors. Choline is a precursor, not an inhibitor. Fluoroacetate inhibits a completely different enzyme system. The synergy arises from the specific chemical structure: the choline moiety acts as a "homing device," directing the molecule to the active site of ACHE, while the highly stable fluoroacetyl group acts as the "warhead," inactivating the enzyme. This is a classic example of rational drug design, where different parts of a molecule have distinct functions that work together to achieve a specific biochemical outcome.
Antagonism: There is no theoretical basis for antagonism between the covalently linked components. The bromide ion is unlikely to interfere with the inhibition of ACHE. An interesting theoretical consideration arises if the compound were to be administered alongside a choline transport inhibitor like hemicholinium-3 (B1673050). Studies have shown that hemicholinium-3 can antagonize the toxicity of some reversible ACHE inhibitors, possibly by blocking postsynaptic receptors dtic.mil. However, this is an interaction between two separate compounds, not an antagonistic effect within the this compound molecule itself.
In essence, the combination of choline and fluoroacetate into a single ester creates a new molecule with a biochemical profile that is distinct from, and vastly more potent in its specific action, than its individual components. The resulting molecule is a powerful tool for studying the cholinergic system, precisely because of this emergent property.
Future Research Directions and Unexplored Academic Avenues for Choline, Bromide, Fluoroacetate
Investigation of Epigenetic Modifications Induced by Choline (B1196258), Bromide, Fluoroacetate (B1212596) in Cell Culture
The cholinic component of the compound is a well-established methyl donor, playing a crucial role in the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation. Fluoroacetate, on the other hand, is known to inhibit the Krebs cycle, potentially altering the metabolic state of the cell and, consequently, the availability of substrates for epigenetic enzymes. The interplay between these two moieties within a single compound could lead to complex and novel epigenetic signatures.
Future research should focus on systematically characterizing these epigenetic changes in various cell lines. Key research questions would include:
DNA Methylation: To what extent does Choline, bromide, fluoroacetate alter global and gene-specific DNA methylation patterns? Does the presence of the fluoroacetate moiety enhance or diminish the methyl-donating capacity of the choline component?
Histone Modifications: How does the compound affect the landscape of histone modifications, including acetylation, methylation, and phosphorylation? Does the metabolic disruption caused by fluoroacetate lead to global changes in histone acetylation by altering acetyl-CoA availability?
Gene Expression: Which gene networks are transcriptionally dysregulated following treatment with the compound? Do these changes correlate with the observed epigenetic modifications?
A proposed experimental workflow would involve treating cell cultures with varying concentrations of this compound and subsequently performing whole-genome bisulfite sequencing (WGBS) for DNA methylation analysis, and chromatin immunoprecipitation sequencing (ChIP-seq) for key histone marks.
Development of Advanced Biosensors for In Vitro Detection of Compound and its Metabolites
The ability to detect and quantify this compound and its potential metabolites in biological samples is paramount for understanding its pharmacokinetics and pharmacodynamics. The development of advanced biosensors would provide a powerful tool for in vitro studies.
Several promising biosensor platforms could be explored:
Electrochemical Biosensors: These sensors could be designed to detect changes in current or potential resulting from the enzymatic or chemical breakdown of the compound. For instance, an enzyme-based sensor could utilize choline oxidase to detect the choline moiety, with the resulting signal being modulated by the presence of the fluoroacetate and bromide ions.
Optical Biosensors: Fluorescence or colorimetric-based sensors could be developed. This might involve designing a recognition element, such as an aptamer or a molecularly imprinted polymer, that specifically binds to this compound, leading to a measurable change in the optical signal.
Nanomaterial-Based Sensors: The unique properties of nanomaterials, such as gold nanoparticles or quantum dots, could be harnessed to create highly sensitive and selective biosensors. Functionalizing these nanomaterials with specific recognition elements would be a key aspect of this research.
The development of these biosensors would not only facilitate research into the compound's fundamental properties but could also lay the groundwork for future diagnostic applications.
Integration of Multi-Omics Data (Transcriptomics, Proteomics, Metabolomics) to Map Comprehensive Biochemical Responses
A systems-level understanding of the cellular response to this compound requires the integration of multiple "omics" datasets. This approach would provide a holistic view of the biochemical perturbations induced by the compound, from gene expression changes to alterations in protein and metabolite levels.
A multi-omics experimental design would involve:
Transcriptomics (RNA-seq): To identify genes and pathways that are transcriptionally altered in response to the compound.
Proteomics (Mass Spectrometry): To quantify changes in the cellular proteome, revealing downstream effects of transcriptional changes and identifying post-translational modifications.
Metabolomics (Mass Spectrometry and NMR): To profile the cellular metabolome and identify key metabolic pathways affected by the compound, particularly the inhibition of the Krebs cycle by the fluoroacetate moiety.
By integrating these datasets, researchers could construct comprehensive models of the compound's mechanism of action. For instance, one could correlate the upregulation of specific genes with changes in the abundance of their corresponding proteins and the accumulation or depletion of related metabolites.
Exploration of this compound as a Chemical Probe for Fundamental Biological Processes
The distinct functionalities of its components make this compound an intriguing candidate as a chemical probe to investigate fundamental biological processes. A chemical probe is a small molecule used to study and manipulate a biological system.
Potential applications as a chemical probe include:
Studying the Interplay Between Metabolism and Epigenetics: Due to the presence of both a metabolic inhibitor and a key metabolite involved in methylation, this compound could be used to precisely dissect the intricate relationship between cellular metabolism and epigenetic regulation.
Investigating Ion Channel Function: The bromide component could allow for the study of its effects on anion channels and transporters, potentially revealing novel regulatory mechanisms.
Probing the Citric Acid Cycle: The fluoroacetate moiety allows for targeted inhibition of the citric acid cycle, enabling researchers to study the downstream consequences of this metabolic block in a controlled manner.
The development of this compound as a chemical probe would require rigorous characterization of its specificity and potency, as well as the development of appropriate control compounds.
Rational Design of Derivatives with Tunable Biochemical Interaction Profiles
Based on the insights gained from the aforementioned research avenues, the rational design of derivatives of this compound could lead to compounds with fine-tuned biochemical properties. This would involve systematically modifying the structure of the parent compound to enhance or diminish specific activities.
Key strategies for derivative design could include:
Modifying the Fluoroacetate Moiety: Altering the degree of fluorination or the length of the acetate (B1210297) chain could modulate the inhibitory potency against aconitase, the target enzyme in the Krebs cycle.
Varying the Linker: The nature of the chemical linkage between the choline, bromide, and fluoroacetate components could be altered to influence the compound's stability, solubility, and cellular uptake.
Replacing the Bromide Ion: Substituting bromide with other halides or pseudohalides could alter the compound's ionic properties and its interactions with biological targets.
Computational modeling and medicinal chemistry approaches would be instrumental in guiding the design and synthesis of these derivatives. The resulting library of compounds could then be screened for desired biological activities, leading to the identification of novel research tools or therapeutic leads.
Q & A
Q. What analytical methods are recommended for quantifying fluoroacetate in biological tissues?
Fluoroacetate residues in tissues (e.g., liver, kidney) can be quantified using capillary gas chromatography-mass spectrometry (CGC-MS) with pentafluorobenzyl bromide (PFB) derivatization. This method involves:
- Extraction : Tungstic acid extraction and ethyl acetate partitioning to isolate fluoroacetate .
- Derivatization : Reaction with PFB to form PFB-fluoroacetate, enhancing volatility for GC-MS analysis .
- Quantification : Specific ion monitoring (SIM) at m/z 257.9 for PFB-fluoroacetate, validated with internal standards (e.g., 1,2-dibromobenzene) .
Sensitivity: Detection limits as low as 10 ppb in tissues, critical for diagnosing primary vs. secondary poisoning in mammals .
Q. How does choline bromide’s solubility influence its use in deep eutectic solvents (DES)?
Choline bromide’s solubility in hydrogen bond donors (e.g., urea, glycerol) enables DES preparation at specific molar ratios (e.g., 1:2 choline bromide:urea). Key steps:
Q. What regulatory considerations apply to handling methyl fluoroacetate in laboratory settings?
Methyl fluoroacetate is classified under hazardous substances (e.g., U.S. EPA Risk Management Plan). Compliance requires:
- Containment : Use fume hoods and closed systems to prevent inhalation or dermal exposure .
- Training : Adhere to OSHA 29CFR and NIOSH guidelines for emergency response and waste disposal .
Advanced Research Questions
Q. How can isotopic labeling resolve contradictions in fluoroacetate biosynthesis pathways?
Streptomyces cattleya synthesizes fluoroacetate via β-hydroxypyruvate using isotopic tracers:
- Tracer Design : Incubate mycelia with [2-¹³C]glycerol to label the carboxyl carbon of fluoroacetate exclusively .
- Detection : ¹³C NMR reveals >40% enrichment in the carboxyl group, confirming glycerol’s C1 and C2 as precursors .
Contradiction Resolution: Earlier studies proposed pyruvate as a precursor, but isotopic labeling shows <0.08% incorporation, ruling it out .
Q. What molecular dynamics (MD) models explain phase transitions in solid choline bromide?
Choline bromide exhibits solid-solid transitions linked to cation-anion interactions:
Q. How do fluorinated analogs like difluorooxaloacetate inhibit metabolic enzymes?
Difluorooxaloacetate acts as a competitive inhibitor in the citric acid cycle:
- Mechanism : Fluorine’s electronegativity disrupts substrate binding in aconitase, confirmed by in vitro assays with IC₅₀ values ≤10 µM .
- Tracer Studies : Use ¹⁹F NMR to monitor real-time inhibition in cell lysates, correlating with reduced ATP production .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
